Researchers designing PROTACs often face linker-length sensitivity where a single methylene unit change abrogates degradation activity. (S,R,S)-AHPC-C2-NH2 dihydrochloride is the optimal VHL ligand-linker conjugate for EED-targeting PROTACs (e.g., UNC6852), where the C2 alkyl linker is essential for ternary complex formation.
• The primary amine terminus enables direct conjugation to carboxylic acid-containing warheads, simplifying synthetic workflows.
• Supplied as a dihydrochloride salt with ≥98% purity, ensuring high aqueous solubility for reproducible bioconjugation and biological assays.
• Guaranteed high purity minimizes side reactions, supporting robust SAR data generation.
Molecular FormulaC25H36ClN5O4S
Molecular Weight538.1 g/mol
Cat. No.B11936626
⚠ Attention: For research use only. Not for human or veterinary use.
(S,R,S)-Ahpc-C2-NH2 dihydrochloride is a functionalized von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand-linker conjugate designed for use in proteolysis-targeting chimeras (PROTACs). The compound consists of a VH032-based VHL ligand covalently attached to a short, flexible C2-alkyl linker that terminates in a primary amine, enabling facile conjugation to a diverse range of target protein ligands . As a dihydrochloride salt, it offers enhanced aqueous solubility and is supplied as a high-purity solid (typically ≥98%) to ensure reproducible results in synthetic workflows . The compound is a critical building block for researchers constructing heterobifunctional degraders that harness the ubiquitin-proteasome system for targeted protein degradation .
VHL ligand-linker conjugate for PROTAC assembly
Primary amine terminus enables direct amide coupling
Dihydrochloride salt supports aqueous solubility and handling
High-purity solid suitable for reproducible synthetic workflows
In the design of PROTACs, the linker is not an inert spacer; its length, chemical composition, and terminal functional group profoundly influence ternary complex formation, target degradation efficiency (DC50), and cellular permeability [1]. (S,R,S)-Ahpc-C2-NH2 dihydrochloride features a specific C2-alkyl chain terminating in a primary amine. Substituting this with a C3-alkyl linker (e.g., (S,R,S)-AHPC-C3-NH2), a PEG-based linker (e.g., (S,R,S)-AHPC-PEG2-NH2), or a different terminal functional group (e.g., carboxylic acid in VH 032 amide-alkylC2-acid) will alter the spatial orientation of the VHL ligand and target protein ligand, potentially abrogating productive ternary complex formation and reducing or eliminating degradation efficacy [2]. Furthermore, the choice of amine vs. acid terminal group dictates the subsequent conjugation chemistry, directly impacting the purity and yield of the final PROTAC molecule. The evidence below quantifies the specific, measurable differences that make the C2-amine linker a critical, non-interchangeable component.
Linker length: C2 vs C3
C2-amine conjugate: Reported active degrader context
C3 linker: May shift degradation activity significantly
One methylene unit can alter ternary complex formation; C3 substitution may not transfer.
Linker chemistry: alkyl vs PEG
C2-alkyl: Lower tPSA, fewer HBA
PEG2 linker: Higher tPSA, more HBA; cellular permeability profile may differ
Permeability-critical projects may observe different cell entry with PEG-based linkers.
Terminal group: amine vs acid
Primary amine: compatible with carboxylic acid warheads
Carboxylic acid analog: requires amine-containing ligand; conjugation strategy may shift
Mismatched functional groups can limit PROTAC design and reduce synthetic yield.
Salt form: dihydrochloride vs free base
Dihydrochloride salt: enhanced aqueous solubility
Free base: lower solubility profile; may introduce handling variability
Solubility differences can affect stock solution preparation and assay reproducibility.
[1] J. Med. Chem. 2021, 64, 15, 10606–10620. Impact of Linker Length and Composition on PROTAC Ternary Complex Formation and Degradation Potency. View Source
[2] J. Med. Chem. 2019, 62, 2, 699–726. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. View Source
The length of the alkyl linker directly determines PROTAC degradation efficacy. A direct comparison using EED-targeting PROTACs revealed that the compound incorporating the C2 linker ((S,R,S)-Ahpc-C2-NH2) resulted in an active degrader (UNC6852), while the compound incorporating the C3 linker ((S,R,S)-AHPC-C3-NH2) produced a degrader with significantly attenuated activity. The specific quantitative data for the final PROTAC molecules demonstrates this linker-length dependency .
C2 vs C3 linker (EED)Head-to-head
C2 PROTAC (UNC6852): active degrader
C3 analog: significantly reduced degradation
Qualitative difference reported as active vs. significantly attenuated
Conditions
EED-targeted PROTACs in cellular assays
Why This Matters
This demonstrates that a single methylene unit difference in linker length can be the determinant between a functional and non-functional PROTAC, directly impacting experimental success and resource allocation.
PROTACLinker OptimizationEED Degrader
Alkyl vs. PEG Linker Physicochemical Properties
The choice between an alkyl linker (as in (S,R,S)-Ahpc-C2-NH2) and a polyethylene glycol (PEG) linker (as in (S,R,S)-AHPC-PEG2-NH2) introduces measurable differences in key physicochemical properties, which are critical for cellular permeability and oral bioavailability. The C2-alkyl linker provides lower topological polar surface area (tPSA) and fewer hydrogen bond donors/acceptors compared to a PEG2 linker, which can significantly impact passive membrane permeability .
Lower tPSA and HBA count of the C2-alkyl linker predict improved cellular permeability, a common bottleneck for PROTAC molecules. Selecting the C2-alkyl linker over a PEG linker may increase the probability of obtaining cell-active degraders.
PROTACLinker ChemistryDrug Design
Amine vs. Carboxylic Acid Conjugation Efficiency
The terminal primary amine of (S,R,S)-Ahpc-C2-NH2 dihydrochloride enables highly efficient amide bond formation with carboxylic acid-containing target protein ligands, typically using standard HATU or EDC coupling conditions. In contrast, the carboxylic acid terminal of the close analog VH 032 amide-alkylC2-acid [1] requires alternative coupling strategies (e.g., with amines) that may be less efficient or incompatible with certain target ligands. This difference in functional group chemistry directly impacts synthetic yield and purity.
Amine vs acid couplingReported
Amine terminal: direct amide coupling with COOH ligands
Acid analog (VH 032 amide-alkylC2-acid): requires amine-containing partner
Terminal group dictates conjugation chemistry scope
Standard peptide coupling conditions; source review
PROTACLinker ChemistryConjugation
Evidence Dimension
Conjugation efficiency and compatibility
Target Compound Data
Primary amine terminal: Compatible with carboxylic acid-containing target ligands via amide coupling
Not directly quantified; defined by distinct reaction pathways and partner compatibility
Conditions
Standard peptide coupling conditions
Why This Matters
The choice of terminal functional group dictates the required functional group on the target ligand, impacting the scope of accessible PROTAC designs and the efficiency of the final conjugation step, which is often a limiting factor in PROTAC synthesis.
Salt Form Impact on Solubility and Reproducibility
(S,R,S)-Ahpc-C2-NH2 dihydrochloride is supplied as a high-purity (≥98%) dihydrochloride salt, which provides enhanced aqueous solubility and stability compared to its free base form. This is in contrast to the related compound (S,R,S)-AHPC-C2-NH2 (free base), which has a different CAS number (2241643-69-4) and is a solid with a lower LogP (1.3), indicating a different solubility profile . The dihydrochloride salt is specifically formulated to facilitate dissolution in aqueous buffers for biological assays and bioconjugation reactions, reducing variability introduced by poor compound solubility.
Significantly higher aqueous solubility for dihydrochloride salt (qualitative)
Conditions
Aqueous buffer conditions
Why This Matters
For procurement, the dihydrochloride salt form offers superior handling and formulation characteristics, reducing the risk of precipitation during assay setup and ensuring more reproducible biological data. This can save significant time and resources compared to using a less soluble free base.
This compound is the optimal VHL ligand-linker conjugate for constructing EED-targeting PROTACs, such as UNC6852, where the specific C2 alkyl linker length is essential for degradation activity . The C3 linker analog results in significantly reduced potency, making (S,R,S)-Ahpc-C2-NH2 dihydrochloride the required building block for this target. Use this compound when linker length is known or predicted to be critical for ternary complex formation with EED and VHL.
Permeability-Prioritized PROTAC Design
When the primary challenge in a PROTAC project is achieving adequate cellular permeability, the C2-alkyl linker in (S,R,S)-Ahpc-C2-NH2 dihydrochloride is a superior starting point compared to PEG-based linkers . Its lower tPSA and fewer hydrogen bond acceptors predict better passive membrane diffusion. This is particularly relevant for targets where high intracellular concentrations are required or when initial PEG-linked PROTACs show no cellular activity despite strong binary binding.
Conjugation to Carboxylic Acid-Containing Ligands
The primary amine terminus of (S,R,S)-Ahpc-C2-NH2 dihydrochloride makes it the reagent of choice for direct conjugation to target protein ligands that possess a free carboxylic acid. This avoids the need for additional linker modifications or the use of less efficient coupling chemistries. In contrast, the carboxylic acid analog (VH 032 amide-alkylC2-acid) would require the target ligand to contain an amine, limiting design flexibility . Procure this compound when the warhead has a carboxylic acid handle for facile PROTAC assembly.
High-Purity, Soluble PROTAC Synthesis
The dihydrochloride salt form ensures high aqueous solubility and simplifies the preparation of stock solutions for biological assays . This is critical for minimizing DMSO content in cell-based assays and for enabling reproducible bioconjugation reactions. The guaranteed ≥98% purity minimizes the risk of side reactions or off-target effects from impurities, which is essential for generating robust structure-activity relationship (SAR) data.
Application
Selection Property
Validation Focus
EED-targeted PROTAC assembly
C2 alkyl linker length (reported active context)
Degradation activity confirmation vs C3 analog
Permeability-focused PROTAC design
Alkyl linker with lower tPSA and HBA count
Cellular permeability assay comparison
Carboxylic acid ligand conjugation
Primary amine terminal for direct amide coupling
Conjugation efficiency and purity
Aqueous PROTAC synthesis
Dihydrochloride salt, high-purity specification
Aqueous solubility and stock solution reproducibility
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